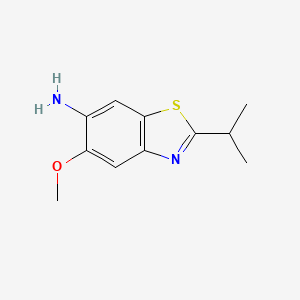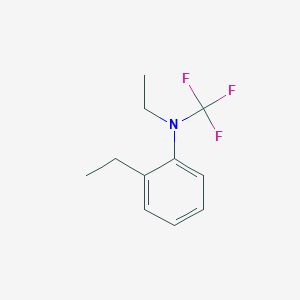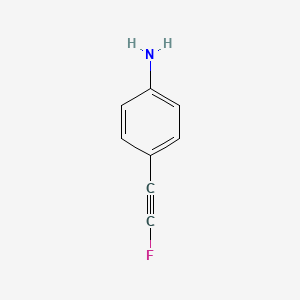
4-(Fluoroethynyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Fluoroethynyl)aniline is an organofluorine compound characterized by the presence of a fluoroethynyl group attached to an aniline moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Fluoroethynyl)aniline typically involves the following steps:
Starting Material: The synthesis begins with 4-nitrofluorobenzene.
Reduction: The nitro group is reduced to an amino group using hydrogenation in the presence of a catalyst such as palladium on carbon.
Fluoroethynylation: The amino group is then subjected to fluoroethynylation using a suitable reagent like ethynyl fluoride under controlled conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reduction: Large-scale hydrogenation of 4-nitrofluorobenzene.
Continuous Flow Reactors: Use of continuous flow reactors for the fluoroethynylation step to ensure consistent product quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions: 4-(Fluoroethynyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can further modify the fluoroethynyl group.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon or platinum oxide.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products:
Oxidation Products: Quinones and related compounds.
Reduction Products: Modified aniline derivatives.
Substitution Products: Various substituted aniline derivatives depending on the reagents used.
Applications De Recherche Scientifique
4-(Fluoroethynyl)aniline has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 4-(Fluoroethynyl)aniline involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, and other proteins.
Pathways Involved: The compound can modulate various biochemical pathways, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
4-Fluoroaniline: Shares the fluoro group but lacks the ethynyl group.
4-Ethynylaniline: Contains the ethynyl group but lacks the fluoro group.
4-(Trifluoromethyl)aniline: Contains a trifluoromethyl group instead of a fluoroethynyl group.
Uniqueness: 4-(Fluoroethynyl)aniline is unique due to the presence of both fluoro and ethynyl groups, which impart distinct chemical and biological properties compared to its analogs.
Propriétés
Numéro CAS |
443129-77-9 |
|---|---|
Formule moléculaire |
C8H6FN |
Poids moléculaire |
135.14 g/mol |
Nom IUPAC |
4-(2-fluoroethynyl)aniline |
InChI |
InChI=1S/C8H6FN/c9-6-5-7-1-3-8(10)4-2-7/h1-4H,10H2 |
Clé InChI |
CYELPVIHKYPWJL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C#CF)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


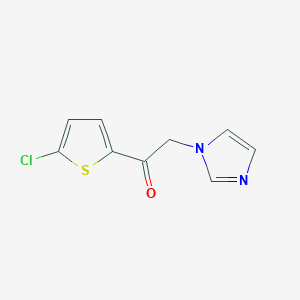

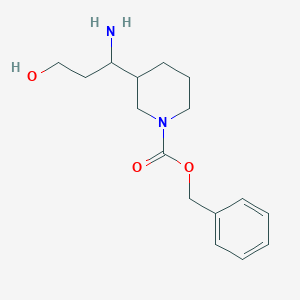

![2-(7-(Hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)acetic acid](/img/structure/B13947026.png)
![N-(4-Bromo-2-{[5-bromo-2-(dimethylamino)phenyl][(pyridin-2-yl)amino]methyl}phenyl)-N-methylformamide](/img/structure/B13947032.png)
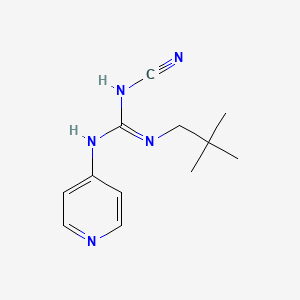

![6,6-Dimethyl-10-methylene-1-oxaspiro[4.5]dec-3-ene](/img/structure/B13947043.png)
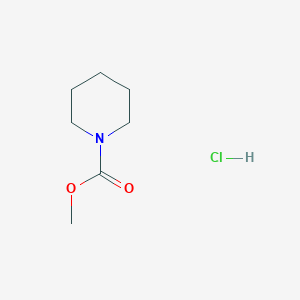
![3-(4-Methylthiophen-2-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B13947054.png)

